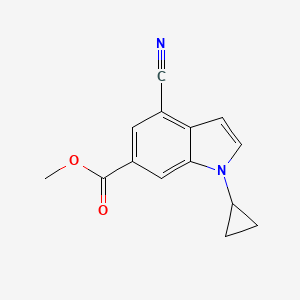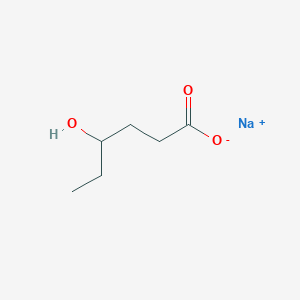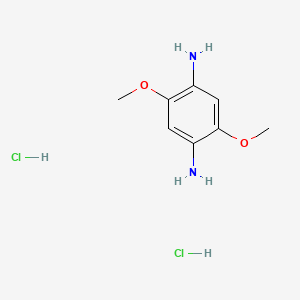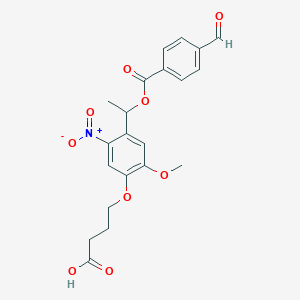
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 4-formylbenzoic acid with an appropriate alcohol, followed by nitration and subsequent coupling with a butanoic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.
Major Products
Oxidation: 4-(4-(1-((4-Carboxybenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.
Reduction: 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-aminophenoxy)butanoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
4-Formylbenzoic acid: A simpler analog used in similar synthetic applications.
4-(4-Hydroxyphenoxy)butanoic acid: Another related compound with different functional groups.
4-(4-Nitrophenoxy)butanoic acid: Shares the nitro group but lacks the formyl and methoxy groups.
Uniqueness
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a versatile platform for further functionalization and development of novel compounds.
属性
IUPAC Name |
4-[4-[1-(4-formylbenzoyl)oxyethyl]-2-methoxy-5-nitrophenoxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO9/c1-13(31-21(26)15-7-5-14(12-23)6-8-15)16-10-18(29-2)19(11-17(16)22(27)28)30-9-3-4-20(24)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWOVFKXRCWUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)OC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
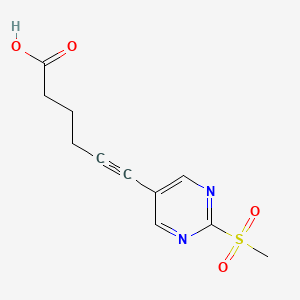

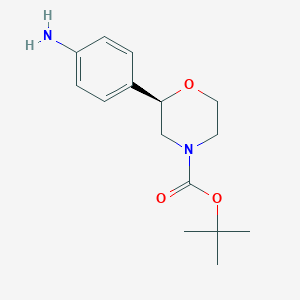
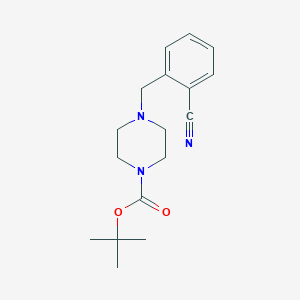

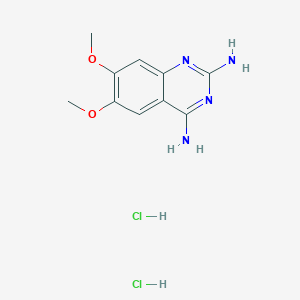
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8147087.png)
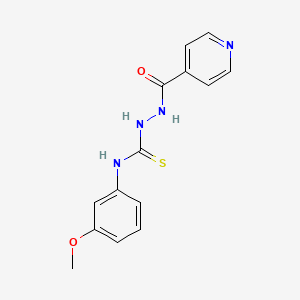
![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B8147091.png)
![Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate](/img/structure/B8147094.png)
